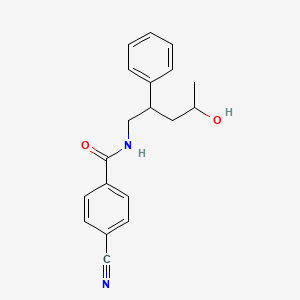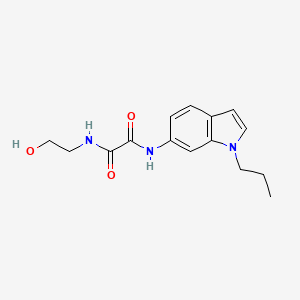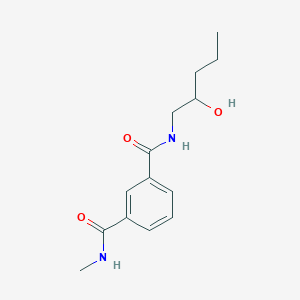![molecular formula C15H21ClN2O2 B6641071 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as CPPU, is a synthetic cytokinin that has been widely used in scientific research for its ability to promote plant growth and development. CPPU is a white crystalline powder with a molecular weight of 288.78 g/mol and a chemical formula of C15H20ClN3O2.
Wirkmechanismus
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the cell surface, which activates a signaling pathway that leads to the activation of transcription factors and the expression of genes involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, such as cyclin-dependent kinases, and enhances the synthesis of proteins involved in cell growth and differentiation. It also increases the concentration of endogenous cytokinins in plants, which further promotes cell division and growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages as a research tool. It is highly effective at promoting plant growth and development, which allows researchers to study various aspects of plant physiology and biochemistry. It is also relatively easy to apply to plants and has a long-lasting effect. However, this compound can be expensive to purchase and may have variable effects on different plant species and cultivars.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. One area of interest is the molecular mechanism of this compound action, including the identification of downstream targets of the cytokinin signaling pathway. Another area of interest is the optimization of this compound application methods, such as the timing and concentration of application, to maximize its effects on plant growth and development. Additionally, research on the potential applications of this compound in agriculture, such as its use in crop improvement and stress tolerance, is an important area of investigation.
Synthesemethoden
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be synthesized through a multi-step process starting from 3-chlorobenzylamine and cyclopentanone. The first step involves the reaction of 3-chlorobenzylamine with sodium hydroxide to form the corresponding amine salt. This is followed by the condensation of the amine salt with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate compound. The final step involves the reaction of the intermediate compound with urea in the presence of a base, such as potassium carbonate, to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively used in scientific research to study various aspects of plant growth and development. It has been shown to promote cell division, increase fruit size and yield, delay leaf senescence, and enhance stress tolerance in plants. This compound has also been used to induce parthenocarpy, a process in which fruits develop without fertilization, which has potential applications in agriculture.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-5-3-4-12(10-13)6-9-17-14(20)18-15(11-19)7-1-2-8-15/h3-5,10,19H,1-2,6-9,11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFXBMSRDGDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)




![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


